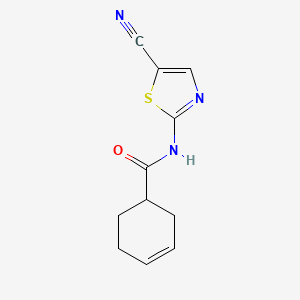

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide involves several chemical reactions, including condensation reactions and intramolecular cyclization processes. For instance, related compounds have been synthesized through reactions involving cyclohexenyl isothiocyanate with amines, demonstrating the versatility and potential of these chemical processes for creating various amides with significant biological activity (Zhao et al., 2014). Additionally, the synthesis of oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides showcases a method that could be adapted for the synthesis of N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide (S. V. Kumar et al., 2012).

Molecular Structure Analysis

The structure of compounds similar to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. These studies reveal intricate details about the molecular configuration, crystal structure, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For example, the crystal structure analysis of related compounds highlights the presence of hydrogen bonds that stabilize the crystal structure (Zhao et al., 2014).

Chemical Reactions and Properties

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide and its derivatives undergo various chemical reactions, leading to a broad spectrum of biological and chemical properties. For instance, the cyclization of functionalized cyclic enaminones to produce tetrahydroindazol-4(5H)ones demonstrates the compound's reactivity and potential for generating structurally diverse derivatives (E. Ashry et al., 2019).

科学研究应用

Catalysts for Selective Hydrogenation

Research has demonstrated the utilization of catalysts in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide manufacture. A catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride exhibited high activity and selectivity under mild conditions without additives, achieving over 99% conversion and selectivity at 65°C in aqueous media (Yong Wang et al., 2011).

Synthesis of Cyclohexenes

Phosphine-catalyzed annulations of α-alkylallenoates with activated olefins have been employed for the efficient synthesis of cyclohexenes. This method demonstrated excellent yields and moderate to high diastereoselectivities, highlighting the versatility of phosphine catalysis in organic synthesis (Y. S. Tran & O. Kwon, 2007).

Enaminones as Intermediates

Functionalized enaminones have been identified as valuable intermediates for the synthesis of diverse organic compounds, such as tetrahydroindazol-4(5H)one and 7-thione. These compounds are formed through reactions involving carbon disulfide and hydrazine hydrate, showcasing the adaptability of enaminones in organic synthesis (E. Ashry et al., 2019).

Polyamides with Corrosion Inhibitive Properties

A study on thiazole-based polyamides containing diarylidenecyclohexanone moiety revealed their synthesis through low-temperature solution polycondensation. These polyamides displayed excellent thermal properties and significant corrosion inhibitive properties on carbon steel, indicating their potential industrial applications (K. Aly et al., 2014).

属性

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZDDUKMJRYPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)